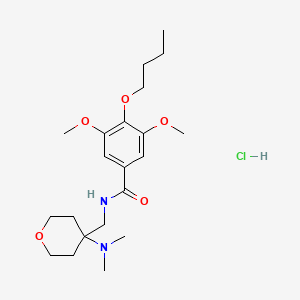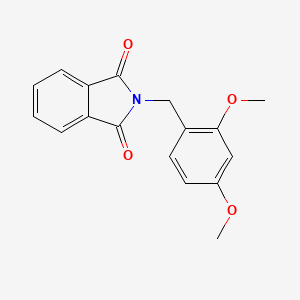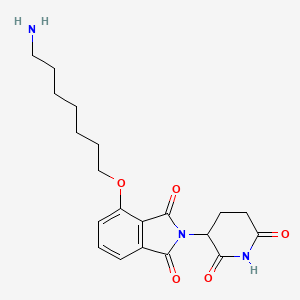
Opiranserin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Opiranserin hydrochloride is a selective and combined glycine transporter type 2 blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist. It is under development for the intravenous treatment of postoperative pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Opiranserin hydrochloride involves multiple steps, starting with the formation of the core benzamide structure. The process includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-butoxy-3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 4-(dimethylamino)oxan-4-ylmethylamine to form the benzamide core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Opiranserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Opiranserin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying multi-target drugs and their interactions with various receptors.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating pain pathways.
Medicine: This compound is under investigation for its analgesic properties, particularly in the treatment of postoperative pain
Industry: The compound’s unique multi-target mechanism makes it a candidate for developing new pain management therapies.
Mecanismo De Acción
Opiranserin hydrochloride exerts its effects through multiple mechanisms:
Glycine Transporter Type 2 Blockade: By blocking glycine transporter type 2, it increases glycine levels in the synaptic cleft, enhancing inhibitory neurotransmission.
P2X3 Receptor Antagonism: It inhibits purine P2X3 receptors, which are involved in pain signaling.
Serotonin 5-HT2A Receptor Antagonism: By antagonizing serotonin 5-HT2A receptors, it modulates serotonin-mediated neurotransmission
Comparación Con Compuestos Similares
Opiranserin hydrochloride is unique due to its multi-target mechanism. Similar compounds include:
Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for pain management.
Gabapentin: A gamma-aminobutyric acid analog used for neuropathic pain.
Pregabalin: Similar to gabapentin, used for neuropathic pain and fibromyalgia.
This compound stands out due to its combined action on glycine transporter type 2, purine P2X3 receptors, and serotonin 5-HT2A receptors, offering a novel approach to pain management .
Propiedades
Número CAS |
1440796-75-7 |
|---|---|
Fórmula molecular |
C21H35ClN2O5 |
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C21H34N2O5.ClH/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21;/h13-14H,6-12,15H2,1-5H3,(H,22,24);1H |
Clave InChI |
GSCGQHXDHYVKOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)
![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)

![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)

![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)
![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)

![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)


